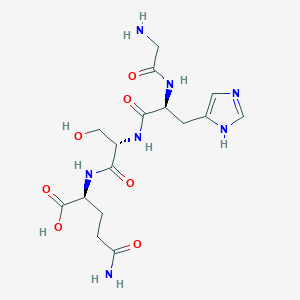

Glycyl-L-histidyl-L-seryl-L-glutamine

Description

Glycyl-L-histidyl-L-seryl-L-glutamine is a tetrapeptide comprising glycine (Gly), L-histidine (His), L-serine (Ser), and L-glutamine (Gln). Tetrapeptides often play roles in cell signaling, enzymatic processes, and therapeutic applications due to their stability and receptor-binding capabilities. For example, peptides containing histidine (e.g., glycylhistidyllysine) demonstrate chemotactic activity , while glutamine-containing peptides like L-alanyl-L-glutamine are used clinically for improved bioavailability .

Propriétés

Numéro CAS |

672941-73-0 |

|---|---|

Formule moléculaire |

C16H25N7O7 |

Poids moléculaire |

427.41 g/mol |

Nom IUPAC |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C16H25N7O7/c17-4-13(26)21-10(3-8-5-19-7-20-8)14(27)23-11(6-24)15(28)22-9(16(29)30)1-2-12(18)25/h5,7,9-11,24H,1-4,6,17H2,(H2,18,25)(H,19,20)(H,21,26)(H,22,28)(H,23,27)(H,29,30)/t9-,10-,11-/m0/s1 |

Clé InChI |

MVLHPXWHFLGLTR-DCAQKATOSA-N |

SMILES isomérique |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CN |

SMILES canonique |

C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Glycyl-L-histidyl-L-seryl-L-glutamine implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend:

Couplage: Les acides aminés sont couplés à l'aide de réactifs tels que le HBTU (O-benzotriazole-N,N,N’,N’-tétraméthyl-uronium-hexafluoro-phosphate) ou le DIC (N,N’-diisopropylcarbodiimide).

Déprotection: Les groupes protecteurs sur les acides aminés sont éliminés à l'aide de TFA (acide trifluoroacétique).

Clivage: Le peptide final est clivé de la résine et purifié par HPLC (chromatographie liquide haute performance).

Méthodes de production industrielle

La production industrielle de Glycyl-L-histidyl-L-seryl-L-glutamine peut impliquer la SPPS à grande échelle ou la technologie de l'ADN recombinant, où le peptide est produit dans des micro-organismes génétiquement modifiés.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le Glycyl-L-histidyl-L-seryl-L-glutamine présente plusieurs applications de recherche scientifique:

Chimie: Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie: Enquête sur son rôle dans la signalisation cellulaire et les interactions protéiques.

Médecine: Applications thérapeutiques potentielles en raison de son activité biologique.

Industrie: Utilisé dans le développement de matériaux et de produits à base de peptides.

Mécanisme d'action

Le mécanisme d'action du Glycyl-L-histidyl-L-seryl-L-glutamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le peptide peut se lier à des récepteurs ou des enzymes, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut influencer les voies de signalisation cellulaire, la synthèse protéique ou l'activité enzymatique.

Applications De Recherche Scientifique

Glycyl-L-histidyl-L-seryl-L-glutamine has several scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Investigated for its role in cellular signaling and protein interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Used in the development of peptide-based materials and products.

Mécanisme D'action

The mechanism of action of Glycyl-L-histidyl-L-seryl-L-glutamine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may influence cellular signaling pathways, protein synthesis, or enzymatic activity.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Molecular Profiles

*Calculated based on constituent amino acids (Gly: 75.07, His: 155.16, Ser: 105.09, Gln: 146.15).

Key Findings and Implications

Structural Influence on Function : Histidine-containing peptides (e.g., GHK) show strong chemotactic activity, suggesting Glycyl-L-histidyl-L-seryl-L-glutamine may share similar properties due to its His residue .

Research Gaps : Direct studies on Glycyl-L-histidyl-L-seryl-L-glutamine are needed to elucidate its pharmacokinetics, toxicity, and specific biological roles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.